molecular formula C9H12N2O2 B15123201 Benzenepropanoic acid, 3,4-diamino- CAS No. 54405-45-7

Benzenepropanoic acid, 3,4-diamino-

Cat. No.: B15123201
CAS No.: 54405-45-7
M. Wt: 180.20 g/mol
InChI Key: BKJRYXYXDRWDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3,4-diamino- can be achieved through several methods. One common approach involves the nitration of benzenepropanoic acid followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 3,4-diamino- often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3,4-diamino- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium catalyst.

    Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 3,4-dinitrophenylpropanoic acid.

    Reduction: Regeneration of Benzenepropanoic acid, 3,4-diamino-.

    Substitution: Formation of N-acyl or N-alkyl derivatives of Benzenepropanoic acid, 3,4-diamino-.

Scientific Research Applications

Benzenepropanoic acid, 3,4-diamino- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3,4-diamino- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, 3,4-dinitro-: Similar structure but with nitro groups instead of amino groups.

    Benzenepropanoic acid, 3,4-dihydroxy-: Similar structure but with hydroxyl groups instead of amino groups.

    Benzenepropanoic acid, 3,4-dimethyl-: Similar structure but with methyl groups instead of amino groups.

Uniqueness

Benzenepropanoic acid, 3,4-diamino- is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity. The amino groups allow for a wide range of chemical modifications and interactions with biological targets, making this compound versatile for various applications.

Properties

IUPAC Name

3-(3,4-diaminophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4,10-11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJRYXYXDRWDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301258
Record name 3,4-Diaminobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54405-45-7
Record name 3,4-Diaminobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54405-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diaminobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.